Unique Suppression of High Glucose-Induced Endothelial PAR4 Expression: A Function Absent in Competing PAR4 Antagonists
In a direct head-to-head comparison under high glucose conditions in EA.hy 926 endothelial cells, 3-hydroxy-7-methoxy-2-(4-methoxyphenyl)-4H-chromen-4-one (DMF-OH) uniquely suppressed PAR4 expression, whereas the structurally related analog 7,4'-dimethoxyflavone (DMF) and clinically advanced PAR4 antagonists YD-3 and BMS-986120 failed to replicate this effect . This functional differentiation is critical, as it defines a cellular mechanism not shared by other PAR4-targeting agents.
| Evidence Dimension | Inhibition of high glucose-induced endothelial PAR4 expression |
|---|---|
| Target Compound Data | Complete suppression of PAR4 expression at 1–10 μM (24–48 h) |
| Comparator Or Baseline | 7,4'-Dimethoxyflavone (DMF, 10 μM): no effect; YD-3 (1 μM): no effect; BMS-986120 (1 nM): no effect |
| Quantified Difference | Target compound exhibits a unique functional outcome (qualitative presence vs. absence) |
| Conditions | EA.hy 926 human endothelial cells exposed to high glucose (25 mM), assayed for PAR4 protein expression |
Why This Matters
This unique functional capability distinguishes the compound from all tested PAR4 antagonists, making it the only option for studies requiring simultaneous PAR4 blockade and suppression of diabetes-associated endothelial PAR4 upregulation.
